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molecular formula C16H14N2O3 B8272841 Methyl 2-phenylaminobenzoxazol-6-acetate CAS No. 256453-85-7

Methyl 2-phenylaminobenzoxazol-6-acetate

Cat. No. B8272841
M. Wt: 282.29 g/mol
InChI Key: DPLBLJCNRIGICE-UHFFFAOYSA-N
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Patent
US06441012B1

Procedure details

To methyl 2-phenylaminobenzoxazole-6-acetate (0.28 g) in a mixture of dimethyl sulphoxide (1 ml) and tetrahydrofuran (1 ml) was added 2M sodium hydroxide (1 ml). The mixture was stirred for 2 hrs. then acidified with acetic acid and diluted with water and the precipitate filtered and washed with water and dried to give 2-phenylaminobenzoxazole-6-acetic acid (0.24 g) as a white solid.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[O:9][C:10]3[CH:16]=[C:15]([CH2:17][C:18]([O:20]C)=[O:19])[CH:14]=[CH:13][C:11]=3[N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].C(O)(=O)C>CS(C)=O.O1CCCC1.O>[C:1]1([NH:7][C:8]2[O:9][C:10]3[CH:16]=[C:15]([CH2:17][C:18]([OH:20])=[O:19])[CH:14]=[CH:13][C:11]=3[N:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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